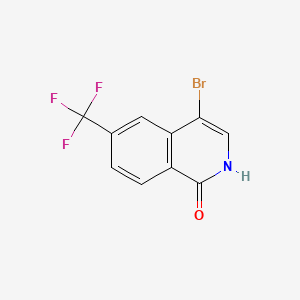

4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

説明

特性

IUPAC Name |

4-bromo-6-(trifluoromethyl)-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-8-4-15-9(16)6-2-1-5(3-7(6)8)10(12,13)14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPSBGYGMWVOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670414 | |

| Record name | 4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227608-00-5 | |

| Record name | 4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

[1]

Executive Summary & Chemical Profile

This compound (CAS: 1227608-00-5) represents a "privileged scaffold" in drug discovery.[1] The isoquinolin-1-one core mimics the hydrogen-bonding motifs of adenine in ATP, making it a potent pharmacophore for kinase binding.[1] The C4-bromine atom serves as a versatile handle for palladium-catalyzed functionalization, while the C6-trifluoromethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier (BBB) permeability and cellular potency.[1]

Physicochemical Specifications

| Property | Value / Description |

| CAS Number | 1227608-00-5 |

| Molecular Formula | C₁₀H₅BrF₃NO |

| Molecular Weight | 292.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~10.5 (Lactam N-H) |

| LogP (Predicted) | 2.8 – 3.2 |

| Key Functional Groups | Aryl Bromide (C4), Trifluoromethyl (C6), Lactam (N2-C1) |

Synthetic Architecture

The synthesis of this core typically follows a modular approach, constructing the isoquinolinone ring first, followed by late-stage regioselective halogenation.[1] This strategy allows for the purification of the parent scaffold before introducing the reactive bromine handle.[1]

Core Synthesis: Modified Bischler-Napieralski Approach

While several routes exist, the most robust industrial method involves the cyclization of functionalized phenethylamines or styrenes.[1]

-

Precursor Assembly: Acylation of 3-(trifluoromethyl)phenethylamine with a formate equivalent (e.g., ethyl formate) or activation as an isocyanate.[1]

-

Cyclization: Treatment with a dehydrating agent (POCl₃/P₂O₅) effects the Bischler-Napieralski cyclization to the dihydroisoquinoline.[1]

-

Oxidation: Dehydrogenation using Pd/C or MnO₂ yields the aromatic 6-(trifluoromethyl)isoquinolin-1(2H)-one.[1]

Regioselective Bromination (The Critical Step)

Direct bromination of the isoquinolin-1-one core is highly regioselective for the C4 position due to the electronic directing effects of the lactam nitrogen (electron-donating via resonance) and the carbonyl group.[1]

-

Reagents: N-Bromosuccinimide (NBS) in DMF or MeCN.[1]

-

Conditions: Room temperature to 60°C.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The C4 position is the most electron-rich site on the heterocyclic ring, whereas the C6-CF3 group deactivates the benzenoid ring, preventing over-bromination.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from precursor to the final brominated building block.

Caption: Step-wise construction of the this compound scaffold ensuring regiocontrol.

Reactivity & Derivatization Profile

This molecule is designed as a "divergent intermediate."[1] The chemical orthogonality between the C4-bromide and the N2-lactam allows for sequential functionalization.[1]

C4-Bromide: Palladium-Catalyzed Cross-Coupling

The C4 position is highly activated for oxidative addition to Pd(0) species.[1]

-

Suzuki-Miyaura Coupling:

-

Sonogashira Coupling:

N2-Lactam: Alkylation & Arylation

The lactam nitrogen (pKa ~10.[1]5) can be deprotonated to act as a nucleophile.[1]

-

N-Alkylation:

-

Chan-Lam Coupling:

Reactivity Logic Diagram

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C4-Br and N-H sites.[1]

Experimental Protocols (Representative)

Protocol A: Suzuki Coupling at C4

Objective: Installation of an aryl group at the 4-position.

-

Charge: To a reaction vial, add This compound (1.0 equiv), Aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).[1]

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

-

Base: Add Cs₂CO₃ (2.0 equiv).

-

Degas: Sparge with Nitrogen or Argon for 5 minutes.

-

Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS.[1][2]

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: N-Alkylation

Objective: Functionalization of the lactam nitrogen.[1]

-

Dissolution: Dissolve the scaffold (1.0 equiv) in anhydrous DMF (0.2 M).

-

Deprotonation: Add Cs₂CO₃ (1.5 equiv) or NaH (1.2 equiv, 0°C) and stir for 30 mins.

-

Addition: Add Alkyl Halide (1.2 equiv) dropwise.

-

Reaction: Stir at RT (or 60°C for unreactive halides) for 2–16 hours.

-

Quench: Pour into ice water. If solid precipitates, filter; otherwise, extract with EtOAc.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3]

-

Specific Risks: Organofluorine compounds can release toxic HF upon thermal decomposition.[1] Handle in a fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.[1]

References

-

BenchChem. Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one. Retrieved from

-

PubChem. 4-Bromoisoquinoline Properties & Safety Data. National Library of Medicine.[1] Retrieved from

-

Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for Protocol A).

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Retrieved from

- Science of Synthesis.Isoquinolin-1(2H)-ones: Synthesis and Reactivity.

4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one molecular weight and formula

A Privileged Scaffold for Divergent Library Synthesis in Medicinal Chemistry

Executive Summary & Chemical Identity

4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one is a high-value heterocyclic building block used extensively in the discovery of poly (ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and other bioactive small molecules.[1][2] Its structural uniqueness lies in the combination of a polar, hydrogen-bond-donating lactam core (the isoquinolinone) with two distinct synthetic handles: an electrophilic bromine at the C4 position and a metabolic stability-enhancing trifluoromethyl group at the C6 position.[1]

This guide details the physicochemical profile, synthetic pathways, and validated experimental protocols for utilizing this scaffold in high-throughput medicinal chemistry.

Chemical Identity Data

| Property | Specification |

| CAS Number | 1227608-00-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₅BrF₃NO |

| Molecular Weight | 292.05 g/mol |

| Exact Mass | 290.9507 |

| Appearance | Off-white to pale yellow solid |

| Solubility | High in DMSO, DMF, DMAc; Low in water, hexanes |

| pKa (Predicted) | ~10.5 (Lactam N-H) |

Structural Analysis & Physicochemical Insights

The Electronic Influence of Substituents

As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does in the flask.

-

The C6-Trifluoromethyl Group: This is a strong electron-withdrawing group (EWG).[1] It pulls electron density away from the isoquinolinone core.[1]

-

Impact on Reactivity: The electron deficiency at the C4-position is enhanced, making the C-Br bond highly susceptible to oxidative addition by Palladium(0) species.[1] Consequently, this scaffold is a superior substrate for Suzuki-Miyaura and Sonogashira couplings compared to its non-fluorinated analogs.[1]

-

Impact on Acidity: The EWG increases the acidity of the N-H lactam proton, allowing for N-alkylation or N-arylation under milder basic conditions (e.g., K₂CO₃ vs. NaH).[1]

-

-

The C4-Bromine: Positioned beta to the carbonyl, this bromine is sterically accessible but electronically activated.[1] It serves as the primary vector for diversity expansion.[1]

Tautomerism

While the compound can theoretically exist as the 1-hydroxyisoquinoline (enol form), the 1(2H)-one (amide/lactam) tautomer is thermodynamically dominant in both solid state and solution.[1] All synthetic planning should assume the lactam structure.[1]

Synthetic Architecture

The synthesis of this compound generally follows two strategic disconnections: De Novo Cyclization or Late-Stage Functionalization .[1]

Pathway A: Late-Stage Bromination (Recommended)

The most robust laboratory method involves the electrophilic bromination of the parent scaffold, 6-(trifluoromethyl)isoquinolin-1(2H)-one.[1]

Figure 1: Direct bromination pathway. The electron-deficient ring requires polar aprotic solvents (DMF) and slight heating to facilitate the reaction.[1]

Functionalization & Reactivity Map

This scaffold is a "linchpin" molecule.[1] The order of operations is critical:

-

C4-Functionalization (Pd-Catalyzed): Usually performed before N-alkylation if the N-substituent is bulky, though the lactam N-H is often tolerated in Suzuki conditions.[1]

-

N-Functionalization (SN2 / Chan-Lam): Can be performed to tune solubility or target engagement.[1]

Figure 2: Divergent synthesis capabilities.[1][3] The C4-Br is the primary reactive center for carbon-carbon bond formation.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of a 4-aryl derivative from this compound.

Context: The electron-deficient nature of the isoquinolinone ring accelerates the oxidative addition step.[1] However, the free lactam (N-H) can poison unhindered Pd catalysts. Therefore, the use of Pd(dppf)Cl₂ or Pd(PPh₃)₄ with mild bases is recommended over highly active, bulky phosphine systems that might be deactivated by the acidic proton.

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 - 1.5 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·DCM complex (0.05 equiv / 5 mol%)[1]

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

Step-by-Step Methodology

-

Setup: In a 20 mL microwave vial or round-bottom flask, charge the bromide substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Scientific Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to bromide) via syringe, followed by the 2.0 M Na₂CO₃ solution.

-

Reaction:

-

Thermal: Heat to 90°C in an oil bath for 4–12 hours.

-

Microwave: Irradiate at 110°C for 30–60 minutes.

-

-

Monitoring: Check via LC-MS. The starting material (MW 292) should disappear. Look for the product mass [M+H]⁺.

-

Workup: Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Wash organic layer with brine.[1][5] Dry over Na₂SO₄.[1][5]

-

Purification: Flash column chromatography.

Safety & Handling

-

Hazard Identification: This compound is an organofluorine bromide. It is likely Irritating to eyes, respiratory system, and skin (H315, H319, H335).

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.[1]

-

Waste: Dispose of as halogenated organic waste. The CF3 group resists biodegradation; do not release into drains.[1]

References

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocol described).

-

PubChem. (n.d.). 4-bromo-6-(trifluoromethyl)isoquinoline (Compound Summary). Retrieved February 21, 2026, from [Link]

Sources

The Trifluoromethyl Group: A Keystone in the Medicinal Chemistry of Isoquinolinones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of bioactive molecules. This technical guide provides a comprehensive exploration of the medicinal chemistry applications of trifluoromethyl isoquinolinones, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. We will delve into the synthetic nuances, diverse biological activities, and intricate structure-activity relationships that define these molecules. This guide is designed to be a valuable resource for researchers and drug development professionals, offering not only a thorough review of the current landscape but also detailed experimental protocols and mechanistic insights to facilitate further innovation in this exciting field.

The Power of Trifluoromethylation in Drug Design

The trifluoromethyl group has become a privileged substituent in drug discovery due to its unique electronic properties and steric profile.[1] Its introduction into a molecular scaffold can dramatically and favorably alter a compound's physicochemical and pharmacokinetic properties.[2] The strong electron-withdrawing nature of the three fluorine atoms enhances metabolic stability by blocking sites susceptible to oxidative metabolism. This often translates to an increased half-life and improved oral bioavailability.[3] Furthermore, the lipophilicity of the CF3 group can enhance a molecule's ability to penetrate cellular membranes, a critical attribute for reaching intracellular targets.[2][4] These characteristics, combined with the potential for specific interactions with biological targets, make trifluoromethylation a powerful tool for optimizing lead compounds.

Synthetic Strategies for Trifluoromethyl Isoquinolinones

The synthesis of trifluoromethyl isoquinolinones can be approached through various strategies, largely dependent on the desired position of the trifluoromethyl group on the isoquinolinone core. The most common positions explored are the 1- and 3-positions.

Synthesis of 1-Trifluoromethylated Isoquinolines

A notable method for the synthesis of 1-trifluoromethylated isoquinolines involves a radical trifluoromethylation of β-aryl-α-isocyano-acrylates. This approach utilizes the Togni reagent as the CF3 radical precursor and proceeds efficiently without the need for a transition metal catalyst.[5]

Synthesis of 3-Trifluoromethylated Isoquinolines

The synthesis of 3-trifluoromethylated isoquinolines has been effectively achieved starting from N-protected benzylphosphonium salts. This method involves a cyclization step using a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by deprotection.[4]

A generalized synthetic workflow for these key scaffolds is presented below:

Caption: General synthetic workflows for 1- and 3-trifluoromethylated isoquinolines.

Detailed Experimental Protocol: Synthesis of 3-(Trifluoromethyl)isoquinoline from a Benzylphosphonium Salt

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

N-protected benzylphosphonium salt (1.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

-

Toluene (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

To a solution of the N-protected benzylphosphonium salt in anhydrous toluene, add DBU.

-

Stir the mixture under reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired 3-(trifluoromethyl)isoquinoline.[4]

Biological Applications of Trifluoromethyl Isoquinolinones

The incorporation of a trifluoromethyl group into the isoquinolinone scaffold has yielded compounds with a wide array of biological activities, with significant potential in oncology, neuropharmacology, and beyond.

Anticancer Activity

Trifluoromethylated isoquinolinones have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic activity against various cancer cell lines.[4] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

3.1.1. Kinase Inhibition

Many isoquinolinone derivatives are known to be kinase inhibitors, and the addition of a trifluoromethyl group can enhance this activity.[6]

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Molecular docking studies have suggested that trifluoromethylated quinolines may exert their cytotoxic effects by inhibiting the PI3K signaling pathway.[4] A hypothetical mechanism involves the trifluoromethyl isoquinolinone binding to the ATP-binding pocket of a kinase in this pathway, such as PI3K or mTOR, thereby blocking downstream signaling.[6]

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a trifluoromethyl isoquinolinone.

-

Other Kinases: Research has also explored trifluoromethylated quinazoline (a related heterocycle) derivatives as inhibitors of other kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[7] This suggests that trifluoromethyl isoquinolinones may also have potential as inhibitors of a broader range of kinases.

3.1.2. PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[8] PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[9][10][11] Isoquinolinone-based PARP inhibitors have been developed, and the introduction of a trifluoromethyl group could potentially enhance their potency and pharmacokinetic properties.[12]

Enzyme Inhibition Beyond Cancer

3.2.1. Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme responsible for the conversion of norepinephrine to epinephrine.[12] The trifluoromethyl group at the 3-position was found to decrease affinity for the α2-adrenoceptor, thereby increasing selectivity for PNMT.[12] Certain compounds in this series are among the most selective inhibitors of PNMT known and are sufficiently lipophilic to potentially cross the blood-brain barrier.[12]

Table 1: Comparative Inhibition of PNMT by 3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinolines

| Compound | PNMT Kᵢ (µM) | α₂-adrenoceptor Kᵢ (µM) | Selectivity (α₂ Kᵢ / PNMT Kᵢ) |

| 14 | Data not available in snippet | Data not available in snippet | 700 |

| 16 | 0.52 | >1000 | >1900 |

| Data sourced from a study on 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines.[12] |

3.2.2. Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a group of enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[13] PDE inhibitors have a wide range of therapeutic applications, including the treatment of erectile dysfunction, pulmonary hypertension, and inflammatory diseases.[13][14][15] The isoquinolinone scaffold is present in some known PDE inhibitors, and the incorporation of a trifluoromethyl group could lead to the development of novel and more potent inhibitors in this class.

Potential in Neurodegenerative Diseases

Isoquinoline derivatives have been implicated as potential endogenous neurotoxins in the context of Parkinson's disease.[6] However, the versatility of the isoquinoline scaffold also allows for the design of neuroprotective agents. The ability of trifluoromethylated compounds to penetrate the blood-brain barrier makes them attractive candidates for targeting central nervous system disorders.[12] Further research is warranted to explore the potential of trifluoromethyl isoquinolinones in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16][17][18][19]

Structure-Activity Relationships (SAR)

The biological activity of trifluoromethyl isoquinolinones is highly dependent on the substitution pattern of the molecule. Key considerations for SAR studies include:

-

Position of the Trifluoromethyl Group: As seen with PNMT inhibitors, the position of the CF3 group can significantly influence selectivity for the target enzyme over other receptors.[12]

-

Substituents on the Isoquinolinone Core: The nature and position of other substituents on the aromatic rings can modulate potency, selectivity, and pharmacokinetic properties.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build predictive models that correlate the chemical structure of these compounds with their biological activity.[2][3][20][21][22] These models can guide the design of new analogs with improved properties.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of trifluoromethyl isoquinolinones against a target kinase. Specific conditions will vary depending on the kinase and the detection method used.

Materials:

-

Test compound (trifluoromethyl isoquinolinone)

-

Target kinase

-

Kinase substrate

-

ATP (adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™)

-

384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%).[23]

-

Enzyme and Substrate Preparation: Dilute the kinase and substrate to their optimal concentrations in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound, followed by the diluted kinase.[23]

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.[23]

-

Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.[23]

-

Signal Detection: Stop the reaction and detect the product formation using a suitable detection reagent. For example, with the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by a second reagent to convert the generated ADP to ATP and produce a luminescent signal.[23]

-

Data Analysis: Measure the luminescence of each well and calculate the IC50 value of the test compound.

Caption: General workflow for an in vitro kinase assay.

Future Perspectives and Conclusion

Trifluoromethyl isoquinolinones represent a rich and underexplored area of medicinal chemistry. The strategic incorporation of the trifluoromethyl group onto the versatile isoquinolinone scaffold has already yielded promising candidates in oncology and neuropharmacology. Future research should focus on:

-

Exploring a broader range of biological targets: Expanding the scope of screening to include other enzyme families and receptor types will likely uncover new therapeutic applications.

-

In-depth mechanistic studies: Utilizing techniques such as X-ray crystallography to elucidate the binding modes of these compounds with their targets will enable more rational drug design.[24][25][26][27][28]

-

Systematic SAR and QSAR studies: Comprehensive studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic profiles of lead compounds.

References

- A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.

- Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one. Benchchem.

- Technical Support Center: Scaling Up the Synthesis of 6-(Trifluoromethyl)isoquinolin. Benchchem.

- Nagatsu, T. (1998). Isoquinoline neurotoxins in the brain and Parkinson's disease. PubMed.

- Zhao, K., Sun, J., Zhang-Negrerie, D., & Du, Y. (2014). Synthesis of biologically important 1-trifluoromethylated isoquinolines with Togni's reagent.

- Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. Benchchem.

- Comparative Molecular Docking Studies of Isoquinoline Fused Bicycles with Janus Kinase Proteins.

- Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1)

- QSAR (Quantitative Structure-Activity Relationship). (2024).

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). MDPI.

- In Silico Molecular Docking against C-KIT Tyrosine Kinase of 2-Isoxazoline Deriv

- Examples of docked compounds in the EGFR ATP‐binding domain (PDB ID: 1XKK).

- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, Vol. 104, No. 3, 2022.

- Strategies for synthesis of trifluoromethylthiolated quinolinones and spiro‐trienones.

- Compounds May Help Combat Brain Diseases. (2008).

- Quantitative structure-activity rel

- Protocol for Invitro Kinase Assay.

- X-Ray Crystallography. Cancer Institute - University of Florida.

- Review on: quantitative structure activity relationship (QSAR) modeling. (2018). MedCrave online.

- Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021). Neuroscience Research Notes.

- Neurodegenerative Disease | Disease Areas. MedChemExpress.

- A review of Quantitative Structure-Activity Relationship (QSAR) models.

- The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. (2022). Frontiers.

- PARP inhibitors beyond BRCA-mutated cancers: precision medicine

- LanthaScreen® Eu Kinase Binding Assay for CSK Overview. Thermo Fisher Scientific.

- Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)

- X-ray crystallography. Wikipedia.

- Liu, Q., et al. Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT Open Access Articles.

- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.

- Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymeriz

- X-ray Crystallography. TBSGC.

- Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. PMC.

- Researchers pinpoint how PARP inhibitors combat BRCA1 and BRCA2 tumor cells. (2021). Massachusetts General Hospital.

- Phosphodiesterase Inhibitors: Types and Purpose. (2022). Cleveland Clinic.

- Phosphodiesterase Inhibitors. (2023).

- PDE5 inhibitors: List, how they work, foods, and more. (2022). Medical News Today.

- PARP Inhibitors in Breast and Ovarian Cancer. (2023). MDPI.

- target proteins & x-ray crystallography. (2020). YouTube.

- Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis. (2025). MDPI.

- X-ray crystallography: Assessment and validation of proteinsmall molecule complexes for drug discovery. (2026).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Review on: quantitative structure activity relationship (QSAR) modeling - MedCrave online [medcraveonline.com]

- 3. QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary [deeporigin.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Isoquinoline neurotoxins in the brain and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]

- 9. PARP inhibitors beyond BRCA-mutated cancers: precision medicine at the crossroads - Tomasik - Precision Cancer Medicine [pcm.amegroups.org]

- 10. Researchers pinpoint how PARP inhibitors combat BRCA1 and BRCA2 tumor cells [massgeneral.org]

- 11. PARP Inhibitors in Breast and Ovarian Cancer [mdpi.com]

- 12. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. my.clevelandclinic.org [my.clevelandclinic.org]

- 15. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 16. mdpi.com [mdpi.com]

- 17. Compounds May Help Combat Brain Diseases - News Center | The University of Texas at Dallas [news.utdallas.edu]

- 18. neuroscirn.org [neuroscirn.org]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Quantitative structure-activity relationship (QSAR) - ISS [iss.it]

- 21. sites.uclouvain.be [sites.uclouvain.be]

- 22. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. X-Ray Crystallography » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]

- 25. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 26. X-ray Crystallography – TBSGC [tbsgc.org]

- 27. youtube.com [youtube.com]

- 28. researchgate.net [researchgate.net]

safety data sheet SDS for 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

An In-Depth Technical Guide to the Safe Handling of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

A Note on Novel Chemical Entities

As a Senior Application Scientist, it is imperative to address the primary challenge in providing a Safety Data Sheet (SDS) for a compound like this compound. This molecule is a specialized research chemical, and as such, comprehensive toxicological and safety data has not been formally established. The prudent and scientifically rigorous approach, therefore, is not to present a standard SDS, but to construct a detailed safety and handling guide based on an expert analysis of its structural components and the known hazards of analogous compounds.[1][2] This guide is built on the principle of assuming a novel substance is hazardous until proven otherwise and leveraging established knowledge to mitigate potential risks.[1][2]

Section 1: Molecular Deconstruction and Hazard Analysis

The toxicological profile of this compound can be inferred by examining its three key structural features: the isoquinolinone core, the aromatic bromine substituent, and the trifluoromethyl group.

The Isoquinolinone Core

Isoquinolines and their derivatives are a well-studied class of N-heterocyclic compounds with a wide range of biological activities.[3] Some derivatives have been identified as potential endogenous neurotoxins that can interfere with mitochondrial respiration, specifically by inhibiting complex I of the electron transport chain.[4] While the toxicity of many isoquinoline derivatives to dopamine-containing cells appears relatively weak in some studies, their potential for neurodegeneration with prolonged exposure is a significant consideration.[4] The lactam moiety within the isoquinolin-1(2H)-one structure suggests good metabolic stability. Given these properties, the isoquinolinone core necessitates handling the compound with measures to prevent ingestion and inhalation.

The Aromatic Bromine Substituent

Halogenation, particularly with bromine, significantly influences a molecule's reactivity and biological interactions. Elemental bromine is classified as acutely toxic, corrosive, and capable of causing severe, slow-healing skin burns and eye damage.[5][6][7][8][9][10] When incorporated into an aromatic system, the bromine atom enhances lipophilicity, which can increase membrane permeability.[11] Safety data for analogous brominated heterocycles, such as 4-Bromoisoquinoline and 4-Bromo-6-fluoroquinoline, consistently indicate hazards of acute toxicity if swallowed, skin irritation, and serious eye irritation or damage.[12][13] Therefore, the presence of the bromo- group on the isoquinolinone ring strongly suggests that this compound should be treated as a skin and eye irritant at a minimum, with potential for significant toxicity upon ingestion or skin contact.[13][14]

The Trifluoromethyl (-CF3) Group

The trifluoromethyl group is a common feature in modern pharmaceuticals due to its ability to increase metabolic stability and modulate lipophilicity.[11][15] While simple fluorinated hydrocarbons like trifluoromethane are primarily considered asphyxiants in high concentrations, the -CF3 group on a complex organic molecule imparts distinct properties.[16] Safety data for various trifluoromethylated aromatic compounds indicate they are often irritants to the skin, eyes, and respiratory tract.[17][18] The strong electron-withdrawing nature of the -CF3 group can also influence the overall electronic properties and reactivity of the molecule. Therefore, it is prudent to assume that the trifluoromethyl moiety contributes to the overall irritant properties of the compound and necessitates handling procedures that prevent aerosol generation and inhalation.[17][18][19]

Section 2: Inferred Hazard Classification and Precautionary Measures

Based on the analysis of its structural components, a presumptive Globally Harmonized System (GHS) classification for this compound is summarized below. This represents a cautious, protective stance appropriate for a research chemical with unknown properties.

| Hazard Class | GHS Category | Inferred Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[12][13][14][17][18] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[13][14][17][20] |

| Serious Eye Damage/Irritation | Category 2A / 1 | H318/H319: Causes serious eye damage/irritation.[12][13][14][17] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[17][19] |

Signal Word: Warning (or Danger , if eye damage potential is considered high)

Presumptive Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14][19]

-

P264: Wash skin thoroughly after handling.[14]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8][12][17]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[12]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][12][17]

Section 3: Experimental Workflow and Handling Protocols

Adherence to a strict, self-validating protocol is critical to ensure safety. The following workflow is designed for handling gram-scale quantities of this compound in a research laboratory setting.

Visualized Safe Handling Workflow

Sources

- 1. twu.edu [twu.edu]

- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. archeanchemicals.com [archeanchemicals.com]

- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. tatachemicals.com [tatachemicals.com]

- 9. carlroth.com [carlroth.com]

- 10. seastarchemicals.com [seastarchemicals.com]

- 11. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | 18706-32-6 | Benchchem [benchchem.com]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Trifluoromethane | CHF3 | CID 6373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. angenechemical.com [angenechemical.com]

- 18. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 19. 6-Bromo-1-(trifluoromethyl)isoquinoline | 1256836-88-0 [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one: An Application and Protocol Guide

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The isoquinolinone scaffold is a prominent structural motif in numerous biologically active compounds, and the incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the proposed synthetic strategies.

Introduction to the Target Molecule

The this compound molecule combines three key structural features: the isoquinolinone core, a bromine atom at the 4-position, and a trifluoromethyl group at the 6-position. The isoquinolinone core is associated with a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2] The trifluoromethyl group is a common bioisostere used in medicinal chemistry to improve a drug candidate's pharmacokinetic properties.[3][4] The bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.

Strategic Approach to Synthesis

An alternative approach could involve the synthesis of the 6-(trifluoromethyl)isoquinolin-1(2H)-one core followed by a late-stage bromination. The choice of strategy often depends on the availability of starting materials and the desired overall yield and purity.

Primary Synthetic Pathway: A Detailed Protocol

The proposed primary synthetic pathway commences with a suitable trifluoromethyl-substituted starting material and proceeds through a series of transformations to construct the desired isoquinolinone, followed by selective bromination.

Caption: Proposed primary synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one (Intermediate F)

A plausible approach to the key intermediate, 6-(trifluoromethyl)isoquinolin-1(2H)-one, can be adapted from known methods for constructing the isoquinolinone core. One such strategy involves the cyclization of a suitably substituted benzonitrile derivative or a Bischler-Napieralski type reaction.[1][5]

Protocol based on Cyclization of a Substituted Benzonitrile Derivative:

-

Formylation of 4-bromo-2-methyl-1-(trifluoromethyl)benzene: To a solution of 4-bromo-2-methyl-1-(trifluoromethyl)benzene in anhydrous toluene, add Bredereck's reagent (tert-butoxybis(dimethylamino)methane).[1] Heat the mixture to reflux under an inert atmosphere (e.g., argon) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be used in the next step or purified by column chromatography.

-

Cyanation: Combine the crude product from the previous step with copper(I) cyanide in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).[1] Heat the mixture to a high temperature (e.g., 140-160 °C) under an inert atmosphere. Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC). After completion, cool the reaction mixture and quench with an aqueous solution of ferric chloride or sodium cyanide to remove copper salts. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[1]

-

Cyclization and Hydrolysis: Dissolve the purified cyano intermediate in a strong acid, such as concentrated sulfuric acid.[1] Heat the mixture to approximately 80-100 °C for a specified period. Carefully pour the reaction mixture onto crushed ice. Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry. The crude 6-(trifluoromethyl)isoquinolin-1(2H)-one can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]

Step 2: Bromination of 6-(Trifluoromethyl)isoquinolin-1(2H)-one (Final Product G)

The bromination of the isoquinolinone core at the 4-position can be achieved using various brominating agents. A method adapted from the synthesis of 4-bromoisoquinoline can be employed.[6][7]

Protocol for Bromination:

-

In a flask equipped with a reflux condenser and a stirrer, dissolve 6-(trifluoromethyl)isoquinolin-1(2H)-one (Intermediate F) in a suitable solvent such as nitrobenzene or a mixture of acetic acid and water.

-

Heat the mixture to an elevated temperature (e.g., 180°C for nitrobenzene or reflux for acetic acid/water).[6]

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, dropwise to the heated solution.[6][7] The evolution of HBr gas may be observed.

-

Continue heating and stirring for several hours after the addition is complete, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture. If nitrobenzene was used as the solvent, it can be removed by steam distillation. If acetic acid was used, the mixture can be poured into water and the precipitate collected by filtration.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

| Reaction Step | Key Reagents | Typical Conditions | Purpose | Reference |

| Intermediate Synthesis | Bredereck's reagent, CuCN, H₂SO₄ | Reflux, 140-160°C, 80-100°C | Construction of the isoquinolinone core | [1] |

| Bromination | NBS or Bromine | 80-180°C | Selective bromination at the 4-position | [6][7] |

Alternative Synthetic Strategy

An alternative approach could involve a Bischler-Napieralski reaction starting from a substituted phenethylamine.[5]

Caption: Alternative Bischler-Napieralski route to the target molecule.

This pathway involves:

-

N-Acylation of 4-(trifluoromethyl)phenethylamine.[5]

-

Bischler-Napieralski Cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline derivative.[5]

-

Oxidation of the dihydroisoquinoline intermediate to the corresponding isoquinolin-1(2H)-one.[5]

-

Bromination as described in the primary protocol.

Purification and Characterization

Purification of the final product and intermediates is crucial for obtaining material of high purity.

Purification Workflow:

Caption: General purification workflow for the synthesized compounds.

Characterization:

The structure and purity of this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the position of the substituents.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Considerations

-

Many of the reagents used in these syntheses are hazardous. Bredereck's reagent is flammable and corrosive. Copper(I) cyanide is highly toxic. Strong acids like sulfuric acid are corrosive. Bromine is toxic and corrosive.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

While a direct, published protocol for the synthesis of this compound is not readily found, this guide provides robust and scientifically sound synthetic strategies based on established chemical literature. The detailed protocols and the underlying chemical principles offer a solid foundation for researchers to successfully synthesize this valuable compound for applications in medicinal chemistry and drug discovery. The versatility of the bromine substituent opens avenues for further chemical exploration and the development of novel bioactive molecules.

References

- Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one - Benchchem.

- Technical Support Center: Scaling Up the Synthesis of 6-(Trifluoromethyl)isoquinolin - Benchchem.

-

Synthesis of 4-Bromoisoquinoline - PrepChem.com. [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

Suzuki-Miyaura coupling conditions for 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

Executive Summary

This technical guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one . This scaffold represents a "privileged structure" in medicinal chemistry, particularly for PARP inhibitors and kinase modulators.

The presence of the electron-withdrawing trifluoromethyl (

-

Method A (Direct Coupling): A streamlined approach for robust coupling partners.[1]

-

Method B (Protected Route): A high-fidelity route for sensitive boronic acids or scale-up scenarios.[1]

Chemical Analysis & Mechanistic Insight

2.1 Electronic Effects of the Scaffold

The substrate contains two critical electronic features that dictate reaction conditions:

-

6-Trifluoromethyl Group: This strong

-withdrawing group decreases electron density in the pyridine ring of the isoquinoline core.[1]-

Impact: It lowers the LUMO energy of the C-Br bond, significantly accelerating the oxidative addition step of the catalytic cycle compared to non-fluorinated analogs.[1]

-

-

Lactam Tautomerism: The 1(2H)-one moiety exists in equilibrium with the 1-hydroxy tautomer.[1] Under basic coupling conditions, the N-H is deprotonated (facilitated by the remote

group), generating an anionic species.

2.2 Strategic Decision Matrix

The choice between direct coupling and protection depends on the stability of the boronic acid partner and the scale of the reaction.[1]

Figure 1: Strategic workflow for selecting the optimal coupling pathway based on substrate stability.

Experimental Protocols

Method A: Direct Coupling (Unprotected)

Best for: Rapid analog generation, stable aryl boronic acids. Rationale: Utilization of high-turnover catalysts (Pd-dppf) and aqueous solvent systems allows the reaction to proceed despite the solubility issues of the free lactam.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst:

(3–5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)[4]

Step-by-Step Protocol

-

Setup: Charge a microwave vial or round-bottom flask with the isoquinolinone substrate (1.0 equiv), boronic acid (1.2 equiv), and

(0.05 equiv). -

Inertion: Seal the vessel and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) and 2.0 M aqueous

(ratio Dioxane:Water = 4:1). -

Reaction:

-

Thermal: Heat to 90°C for 4–16 hours.

-

Microwave: Irradiate at 110°C for 30–60 minutes.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and water.[1] Acidify the aqueous layer slightly (pH ~5-6) with 1N HCl to ensure the product is in the organic phase (due to lactam acidity). Extract with EtOAc (3x).[1]

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).[1]

Method B: Protected Route (N-SEM Strategy)

Best for: Scale-up (>10g), expensive/unstable boronic acids, or if Method A yields <40%. Rationale: Protecting the nitrogen as a SEM (2-(Trimethylsilyl)ethoxymethyl) ether eliminates catalyst poisoning and increases solubility in non-polar solvents.[1]

Phase 1: Protection[1]

-

Suspend substrate in dry DMF (0.2 M) at 0°C.

-

Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min (solution turns yellow/orange).

-

Add SEM-Cl (1.1 equiv) dropwise.[1] Warm to RT and stir for 2 hours.

-

Quench with water, extract with EtOAc.[5] Yields are typically >90%.[1][6]

Phase 2: Coupling (Anhydrous)

-

Catalyst:

(2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2-3 mol%). -

Base:

(3.0 equiv, anhydrous). -

Solvent: Toluene or THF (0.1 M).[1]

-

Conditions: Heat at 100°C for 2–6 hours.

-

Note: Anhydrous phosphate bases prevent the hydrolysis of sensitive boronic esters.[1]

Phase 3: Deprotection[1]

-

Dissolve the coupled product in THF.

-

Add TBAF (1.0 M in THF, 3.0 equiv) and ethylenediamine (2.0 equiv, scavenger).

-

Reflux for 4–8 hours until SEM group is removed.

Optimization & Screening Data

The following table summarizes catalyst/base screens performed on the this compound core with phenylboronic acid (Model Reaction).

| Entry | Catalyst (5 mol%) | Ligand | Base (2 equiv) | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | - | DME/H2O | 85 | 45 | Significant debromination observed.[1] | ||

| 2 | dppf | Dioxane/H2O | 90 | 82 | Recommended for Method A. Robust. | ||

| 3 | DMF | 100 | 30 | Low conversion; Pd black formation.[1] | |||

| 4 | XPhos Pd G3 | XPhos | Toluene | 100 | 91 | Best for hindered partners. (Method B). | |

| 5 | SPhos | Dioxane | 100 | 78 | Good for heteroaryl boronic acids.[1] |

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the trifluoromethyl group on the oxidative addition step.

Figure 2: The Suzuki-Miyaura catalytic cycle.[1][4] The electron-poor nature of the 6-CF3 isoquinolinone accelerates the Oxidative Addition step (Red), making Transmetallation (Yellow) the likely turnover-limiting step.[1]

Troubleshooting Guide

Issue: Protodehalogenation (Reduction of Br to H)

-

Cause: The electron-deficient ring makes the Pd-Ar bond susceptible to reduction, especially in alcoholic solvents or if the reaction stalls.[1]

-

Solution: Switch solvent to pure Toluene or Dioxane (exclude alcohols).[1] Increase the concentration of the boronic acid.[1] Use a more active catalyst (e.g., Pd-132 or XPhos Pd G3 ) to speed up transmetallation.

Issue: Low Conversion / Starting Material Recovery

-

Cause: Catalyst poisoning by the free lactam nitrogen.[1]

-

Solution: If using Method A, ensure the pH of the aqueous layer is >10 to keep the lactam fully deprotonated (preventing it from acting as a neutral ligand). If problem persists, switch to Method B (Protection) .

Issue: Homocoupling of Boronic Acid

-

Cause: Presence of oxygen or excess oxidant.[1]

-

Solution: Degas solvents rigorously (freeze-pump-thaw or vigorous sparging with Argon for 15 mins).[1]

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Li, H., et al. (2013). Synthesis and biological evaluation of 1(2H)-isoquinolinone derivatives. Bioorganic & Medicinal Chemistry Letters, 23(11), 3329-3333. (Demonstrates isoquinolinone core reactivity). Link

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides.[1] Journal of the American Chemical Society, 129(11), 3358-3366. (Source for XPhos/SPhos protocols). Link

-

BenchChem. (2025).[1][7][8] Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one Synthesis and Properties. (General scaffold properties). Link

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 36(4), 265-275. (Alternative coupling partners for difficult substrates). Link

Sources

- 1. 1(2H)-Isoquinolinone [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. cem.de [cem.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

functionalization of the C4 position in 6-(trifluoromethyl)isoquinolin-1(2H)-one

An Application Guide and Protocol Handbook for the Strategic Functionalization of the C4 Position in 6-(Trifluoromethyl)isoquinolin-1(2H)-one

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the targeted functionalization of the C4 position of 6-(trifluoromethyl)isoquinolin-1(2H)-one. This scaffold is of significant interest due to the convergence of the pharmacologically privileged isoquinolinone core and the metabolic and pharmacokinetic benefits conferred by the trifluoromethyl group.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical logic, enabling scientists to adapt and troubleshoot these protocols effectively.

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[4][5][6][7] The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established method in drug design to enhance properties such as metabolic stability, lipophilicity, and receptor binding affinity.[3] Functionalization at the C4 position allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide details the essential preliminary steps of introducing a reactive "handle"—typically a halogen or nitro group—at the C4 position, followed by a suite of robust, palladium-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-nitrogen bonds.

Part 1: Installation of a Reactive Handle at the C4 Position

The initial and most critical step for subsequent diversification is the regioselective installation of a group at the C4 position that can participate in cross-coupling reactions or other transformations. Halogenation and nitration are the most common and effective strategies.

Workflow for C4 Functionalization

The overall strategy involves a two-stage process: activation of the C4 position followed by diversification through cross-coupling.

Caption: General workflow for C4 functionalization of the isoquinolinone core.

Protocol 1.1: C4-Bromination (Electrophilic Aromatic Substitution)

Rationale: Bromination provides a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism. The C4 position is susceptible to electrophilic attack due to the electronics of the isoquinolinone ring system.

Materials:

-

6-(Trifluoromethyl)isoquinolin-1(2H)-one

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 6-(trifluoromethyl)isoquinolin-1(2H)-one (1.0 equiv) in concentrated sulfuric acid at 0 °C.

-

Slowly add N-Bromosuccinimide (1.1 equiv) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the aqueous solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and a precipitate forms.

-

Extract the product with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one.[8]

Protocol 1.2: C4-Nitration

Rationale: The introduction of a nitro group at the C4 position provides a precursor for the synthesis of 4-aminoisoquinolinones via reduction. The standard nitrating mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile.[9][10][11]

Materials:

-

6-(Trifluoromethyl)isoquinolin-1(2H)-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice-salt bath

-

Crushed Ice

-

Dichloromethane (DCM)

-

10% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Carefully dissolve 6-(trifluoromethyl)isoquinolin-1(2H)-one (1.0 equiv) in concentrated sulfuric acid in a round-bottom flask, cooled to -5 °C in an ice-salt bath.[10]

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv) to a small amount of concentrated sulfuric acid, keeping the mixture cold.

-

Add the nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 0 °C.[10]

-

Stir the reaction at -5 to 0 °C for 1-2 hours. Monitor the reaction's progress using TLC.

-

Once the reaction is complete, pour the mixture slowly onto a large volume of crushed ice.

-

Extract the mixture with DCM (e.g., 3 x 50 mL for a 1g scale reaction).[10]

-

Combine the organic layers and wash carefully with 10% NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent via rotary evaporation to yield the crude product.[10]

-

Purify by column chromatography on silica gel to afford 4-nitro-6-(trifluoromethyl)isoquinolin-1(2H)-one.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions at C4

With a C4-halo intermediate in hand, a vast chemical space can be accessed through modern cross-coupling chemistry. These reactions are cornerstones of pharmaceutical synthesis, allowing for the modular construction of complex molecules.[12][13]

Protocol 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[14] It is renowned for its mild conditions and tolerance of a wide range of functional groups.[13] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

| Parameter | Recommended Reagents/Conditions | Rationale |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is often used directly. Others are pre-catalysts that form the active Pd(0) species in situ. |

| Ligand | SPhos, XPhos, PPh₃ | Bulky, electron-rich phosphine ligands stabilize the Pd(0) center and facilitate oxidative addition and reductive elimination steps. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for the transmetalation step, activating the organoboron species.[12] |

| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is common, as it aids in dissolving both the organic and inorganic reagents.[15] |

Procedure (General):

-

To an oven-dried flask, add this compound (1.0 equiv), the desired aryl or vinyl boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the solvent (e.g., dioxane/water 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to obtain the C4-aryl/vinyl product.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.2: Sonogashira Coupling (C-C≡ Bond Formation)

Rationale: The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating conjugated enyne systems.[16] It typically employs a dual-catalyst system of palladium and a copper(I) salt.[17] Copper-free versions are also common to avoid the homocoupling of alkynes (Glaser coupling).[18][19]

Procedure (Copper-Catalyzed):

-

Combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv) in a flask.

-

Evacuate and backfill the flask with an inert gas.

-

Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine (TEA) or diisopropylamine (DIPA)).

-

Add the terminal alkyne (1.2 equiv) via syringe.

-

Stir the reaction at room temperature to 60 °C until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the solvent.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.

Protocol 2.3: Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by allowing the coupling of aryl halides with a vast range of primary and secondary amines.[20][21] The reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes the challenging reductive elimination step to form the C-N bond.[21][22]

| Parameter | Recommended Reagents/Conditions | Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective palladium pre-catalysts. |

| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky biarylphosphine ligands are critical for high reactivity and broad substrate scope.[21] |

| Base | NaOt-Bu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |

Procedure (General):

-

In a glovebox or under an inert atmosphere, charge a flask with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), the ligand (e.g., XPhos, 0.02-0.05 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).

-

Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Add the anhydrous solvent (e.g., toluene).

-

Seal the vessel and heat to 80-110 °C for 12-24 hours.

-

After cooling, dilute the reaction with ethyl acetate and filter through celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

- Zouroudis, S., Moreau, D., & Roussakis, C. (n.d.). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Google.

- (2025, June 16). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. Google.

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. (n.d.). Google.

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Publishing. (n.d.). Google.

- C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC - NIH. (n.d.). Google.

- (2025, August 19). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences. Google.

- (2025, October 24). (PDF) C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - ResearchGate. Google.

- Isoquinolone synthesis - Organic Chemistry Portal. (n.d.). Google.

- (2013, November 19). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization | Organic Letters - ACS Publications. Google.

- (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. Google.

- (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Google.

- Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.). Google.

- Buchwald–Hartwig amination - Wikipedia. (n.d.). Google.

- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2021, December 24). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Google.

- (2021, June 18). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization - PubMed. Google.

- 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Google.

- An efficient and facile strategy for trifluoromethylation and perfluoroalkylation of isoquinolines and heteroarenes - Chemical Communications (RSC Publishing). (n.d.). Google.

- Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one - Benchchem. (n.d.). Google.

- Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused ... - PMC. (n.d.). Google.

- (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Google.

- (2021, February 4). Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate. Google.

- Sonogashira coupling - Wikipedia. (n.d.). Google.

- Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline - Benchchem. (n.d.). Google.

- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Google.

- (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. Google.

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Google.

- Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. (n.d.). Google.

- Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Google.

- (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC. Google.

- (2020, December 2). Iodination/Amidation of the N-Alkyl (Iso)quinolinium Salts | The Journal of Organic Chemistry. Google.

- Application Notes and Protocols: Nitration of 6-Bromoquinoline Derivatives - Benchchem. (n.d.). Google.

- (2021, February 8). Synthetic Protocols for Aromatic Nitration: A Review - Scilit. Google.

- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Google.

- (2023, January 23). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy | Organic Letters - ACS Publications. Google.

- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor - ThalesNano. (n.d.). Google.

- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.). Google.

- The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google.

- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Google.

- (2003, May 2). Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction - PubMed. Google.

- Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one - Benchchem. (n.d.). Google.

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. benchchem.com [benchchem.com]

- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mt.com [mt.com]

- 13. Lab Reporter [fishersci.se]

- 14. organicreactions.org [organicreactions.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. depts.washington.edu [depts.washington.edu]

- 19. thalesnano.com [thalesnano.com]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. m.youtube.com [m.youtube.com]

- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Application Notes and Protocols for the Synthesis of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale preparation of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one, a key intermediate in medicinal chemistry and drug discovery. The isoquinolin-1(2H)-one scaffold is a prevalent structural motif in numerous biologically active compounds, and the incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide presents a plausible and scientifically grounded synthetic approach, detailing the necessary starting materials, step-by-step protocols, and the underlying chemical principles.

Introduction

The synthesis of functionalized isoquinolin-1(2H)-one derivatives is of significant interest due to their presence in natural products and their broad spectrum of pharmacological activities.[1] The target molecule, this compound, combines the privileged isoquinolinone core with two key substituents: a trifluoromethyl group at the 6-position, known to modulate pharmacokinetic and pharmacodynamic properties, and a bromine atom at the 4-position, which serves as a versatile handle for further chemical modifications through cross-coupling reactions.

This guide outlines a two-stage synthetic strategy:

-

Synthesis of the precursor, 6-(trifluoromethyl)isoquinolin-1(2H)-one.

-

Regioselective bromination at the C-4 position to yield the final product.

The protocols provided are based on established chemical transformations for similar heterocyclic systems, offering a robust starting point for researchers.

Overall Synthetic Workflow

The proposed synthesis commences with the preparation of the 6-(trifluoromethyl)isoquinolin-1(2H)-one precursor, followed by a direct electrophilic bromination to introduce the bromine at the desired 4-position.

Figure 1: Proposed synthetic workflow for this compound.

Stage 1: Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one

A reliable method for the synthesis of the isoquinolinone precursor is the Bischler-Napieralski reaction, followed by oxidation.[2] This classical approach involves the cyclization of a β-phenylethylamine derivative.

Protocol 1: Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one

Step 1a: Acetylation of 2-Methyl-4-(trifluoromethyl)aniline

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-(trifluoromethyl)aniline (1.0 eq.) in glacial acetic acid (5-10 volumes).

-

Add acetic anhydride (1.2 eq.) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

-